molecular formula C19H12BrFN4O2 B2682326 3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one CAS No. 1112339-13-5

3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Cat. No.: B2682326
CAS No.: 1112339-13-5
M. Wt: 427.233
InChI Key: GTBIAHDPHRQPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-15(21)14(20)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBIAHDPHRQPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14BrFN5O2\text{C}_{16}\text{H}_{14}\text{BrF}\text{N}_5\text{O}_2

This structure includes:

  • A bromo and fluoro substituent on the phenyl ring.
  • An oxadiazole moiety which is known for its biological activity.
  • A pyridazine core that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Key Findings:

  • The compound exhibited IC50 values comparable to or lower than standard chemotherapeutic agents such as doxorubicin and tamoxifen, indicating potent anticancer activity.
  • Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G1 phase and induced apoptosis through increased caspase-3/7 activity, suggesting a mechanism involving programmed cell death .
Cell Line IC50 (µM) Comparison Compound IC50 (µM)
MCF-70.48Doxorubicin1.93
HCT-1160.78Tamoxifen10.38

The biological activity of oxadiazole derivatives often involves several mechanisms:

  • Inhibition of HDAC (Histone Deacetylases) : Some derivatives have shown potent HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer progression .
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation was observed, indicating that the compound may effectively trigger cell death in cancer cells .
  • Cell Cycle Arrest : The ability to halt cell cycle progression at specific phases enhances its potential as an anticancer agent .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds within the oxadiazole class, highlighting their promising biological profiles.

Study 1: Synthesis and Anticancer Evaluation

In a study published in MDPI, a series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer activities. Notably, compounds with electron-withdrawing groups (like bromine and fluorine) exhibited enhanced activity against MCF-7 cells compared to their counterparts lacking such substitutions .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the oxadiazole ring significantly influenced biological activity. For example, increasing alkyl chain length or introducing halogen atoms improved potency against various cancer cell lines .

Scientific Research Applications

Antitumor Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have been evaluated against various human tumor cell lines. Notably:

  • IC50 Values : Compounds showed IC50 values as low as 2.76 µM against specific cancer cell lines (OVXF 899 and PXF 1752) .
  • Mechanism of Action : The activation of apoptotic pathways has been observed, with increased p53 expression and caspase-3 cleavage noted in treated MCF-7 cells .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies indicated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentrations (MIC) : Some compounds demonstrated MIC values ranging from 8 to 16 µg/mL against resistant strains .

Inhibition of Carbonic Anhydrases

The compound has shown potential in selectively inhibiting carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer:

  • Selectivity : Fourteen out of sixty tested compounds inhibited hCA at nanomolar concentrations, with the most active showing K_i values as low as 89 pM .

Synthetic Methodologies

The synthesis of this compound involves multi-step processes that may include:

  • Formation of the oxadiazole core through cyclization reactions.
  • Introduction of the bromo and fluoro substituents via halogenation methods.
  • Arylation techniques to attach the p-tolyl group.

A notable one-pot synthesis strategy has been developed for accessing similar oxadiazole derivatives efficiently, reducing time and resources needed for synthesis .

Case Study 1: Antitumor Efficacy

In a study published by MDPI, a series of oxadiazole derivatives were synthesized and tested for antitumor activity against a panel of human cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly influenced potency and selectivity towards specific cancer types .

Case Study 2: Antimicrobial Properties

Research conducted on a related oxadiazole derivative highlighted its effectiveness against multidrug-resistant bacterial strains. The study emphasized structure-activity relationships (SAR), indicating that specific substitutions could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Key Observations :

  • Core Variation: The target compound’s pyridazinone core distinguishes it from the phthalazinone derivative in , which has a larger aromatic system. Pyridazinones are often preferred for their solubility and metabolic stability compared to phthalazinones .
  • This contrasts with the pyrazolyl groups in and , which may favor π-π stacking interactions .
  • Biological Relevance: The antipsychotic activity of the INN compound () suggests that pyridazinone derivatives with aromatic heterocycles (e.g., pyrazole, oxadiazole) could target central nervous system receptors. However, halogenation (bromo/fluoro) in the target compound may redirect bioactivity toward antimicrobial or anticancer targets .

Functional Performance

  • Thermal Stability : The melting point of the target compound is unreported, but related oxadiazoles (e.g., , MP 252–255°C) suggest moderate thermal stability .
  • Drug-Likeness : The target compound’s molecular weight (435.23 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but its halogenated groups may improve bioavailability compared to the INN compound (428.43 g/mol) .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive steps .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced: How do electronic effects of the bromine and fluorine substituents influence reactivity and bioactivity?

Answer:
The 3-bromo-4-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which:

  • Enhance Oxadiazole Stability : Bromine’s electronegativity stabilizes the oxadiazole ring against hydrolysis .
  • Modulate Binding Affinity : Fluorine’s small size and high electronegativity improve interactions with hydrophobic enzyme pockets (e.g., kinase targets) .

Q. Methodological Validation :

  • Computational Studies : Use density functional theory (DFT) to calculate partial charges and electrostatic potential surfaces .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing Br with Cl) and compare bioactivity via enzyme inhibition assays .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and pyridazinone rings (e.g., diagnostic peaks at δ 8.2–8.5 ppm for aromatic protons) .
    • 19F NMR : Verify fluorine substitution (single peak near δ -110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₃BrFN₃O₂) .
  • HPLC-PDA : Assess purity (>95% by area under the curve at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Compound Purity : Impurities >5% can skew IC₅₀ values. Use orthogonal purification (HPLC + recrystallization) .

Q. Resolution Strategies :

Standardize Protocols : Follow NIH guidelines for dose-response assays (e.g., 72-hour incubation for cytotoxicity) .

Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay .

Crystallography : Resolve target-bound structures to confirm binding modes (e.g., X-ray co-crystallization with kinases) .

Advanced: What computational approaches are suitable for studying target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability (AMBER or GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with oxadiazole N-atoms) .

Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:
Based on structural analogs:

  • Kinase Inhibitors : The oxadiazole-pyridazinone scaffold resembles ATP-competitive kinase inhibitors (e.g., BRAF, JAK2) .
  • Antimicrobial Targets : Fluorophenyl groups may disrupt bacterial membrane proteins (e.g., penicillin-binding proteins) .

Q. Screening Workflow :

In Silico Target Prediction : Use SwissTargetPrediction .

In Vitro Assays : Test against kinase panels (e.g., Eurofins DiscoverX) or bacterial strains (MIC determination) .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:
The compound’s low solubility (<0.1 mg/mL in PBS) requires:

  • Prodrug Design : Introduce phosphate esters at the pyridazinone oxygen for enhanced aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to improve bioavailability .
  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in cyclodextrin-containing buffers .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (potential irritant) .
  • Waste Disposal : Collect halogenated waste in designated containers (bromine/fluorine content) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of POCl₃ fumes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.